3-{[6-Chloro-2-(propan-2-yl)quinazolin-4-yl]sulfanyl}propanoic acid
Description
3-{[6-Chloro-2-(propan-2-yl)quinazolin-4-yl]sulfanyl}propanoic acid is a quinazoline derivative characterized by a sulfanylpropanoic acid substituent at the 4-position of the quinazoline core. The quinazoline scaffold is a privileged structure in medicinal and agrochemical research due to its versatility in interacting with biological targets. This compound features a chlorine atom at the 6-position and an isopropyl group at the 2-position, which may influence its electronic and steric properties.
Properties
Molecular Formula |
C14H15ClN2O2S |
|---|---|
Molecular Weight |
310.8 g/mol |
IUPAC Name |
3-(6-chloro-2-propan-2-ylquinazolin-4-yl)sulfanylpropanoic acid |
InChI |
InChI=1S/C14H15ClN2O2S/c1-8(2)13-16-11-4-3-9(15)7-10(11)14(17-13)20-6-5-12(18)19/h3-4,7-8H,5-6H2,1-2H3,(H,18,19) |
InChI Key |
DIHJEDYGRHRZPA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC2=C(C=C(C=C2)Cl)C(=N1)SCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 3-{[6-Chloro-2-(propan-2-yl)quinazolin-4-yl]sulfanyl}propanoic acid typically involves multi-step organic synthesis, starting from appropriately substituted quinazoline intermediates. The key steps generally include:
- Construction of the quinazoline core with the 6-chloro and 2-isopropyl substituents.
- Introduction of a sulfanyl (–S–) linkage at the 4-position of the quinazoline.
- Attachment of the propanoic acid side chain via the sulfanyl group.
The exact sequence and reagents may vary depending on the synthetic route chosen by researchers, but the core transformations involve nucleophilic aromatic substitution, thiolation, and carboxylation or ester hydrolysis steps.
Stepwise Synthetic Route (Representative)
| Step | Reaction Description | Typical Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Synthesis of 6-chloro-2-(propan-2-yl)quinazolin-4-amine | Starting from 2-amino-4-chlorobenzoic acid or derivatives; condensation with isopropyl-substituted precursors | Formation of quinazoline ring system with desired substituents |
| 2 | Introduction of sulfanyl group at 4-position | Reaction of 4-chloroquinazoline intermediate with thiol nucleophile | Nucleophilic aromatic substitution to replace 4-chloro with –S– group |
| 3 | Coupling with 3-bromopropanoic acid or equivalent | Thiol-alkylation using 3-bromopropanoic acid or protected derivatives | Formation of sulfanylpropanoic acid moiety |
| 4 | Deprotection and purification | Acid/base hydrolysis if protected groups used; chromatographic purification | Final isolation of 3-{[6-Chloro-2-(propan-2-yl)quinazolin-4-yl]sulfanyl}propanoic acid |
This sequence is representative; variations exist depending on the starting materials and protecting groups employed.
Alternative Synthetic Approaches
- Direct Thiolation: Some methods may involve direct substitution of a 4-haloquinazoline with a thiol-containing propanoic acid derivative under basic conditions to form the sulfanyl linkage in one step.
- Use of Intermediates: Intermediates such as 4-chloroquinazoline derivatives and 3-mercaptopropanoic acid can be separately synthesized and then coupled.
- Catalytic Methods: Transition metal-catalyzed cross-coupling reactions (e.g., palladium-catalyzed C–S bond formation) may be employed for enhanced yields and selectivity, though specific literature on this compound is limited.
Research Discoveries and Optimization
Yield and Purity
Reaction Conditions
- Nucleophilic aromatic substitution reactions for thiolation generally require polar aprotic solvents (e.g., DMF, DMSO) and elevated temperatures (50–120°C).
- Base catalysts such as potassium carbonate or sodium hydride are often used to activate thiol nucleophiles.
- Protection/deprotection strategies are employed to prevent side reactions during alkylation steps.
Biological Activity Correlation
- The presence of the chloro and isopropyl groups on the quinazoline ring is critical for biological activity, influencing binding affinity to target enzymes.
- The sulfanylpropanoic acid moiety enhances solubility and potential interaction with biological targets.
- Synthetic modifications on the propanoic acid side chain have been explored to optimize pharmacokinetic and pharmacodynamic properties.
Summary Table of Preparation Methods
| Preparation Aspect | Details |
|---|---|
| Starting Materials | 2-amino-4-chlorobenzoic acid derivatives, isopropyl precursors, 3-bromopropanoic acid |
| Key Reactions | Quinazoline ring formation, nucleophilic aromatic substitution, thiol alkylation |
| Reaction Conditions | Polar aprotic solvents, base catalysts, elevated temperatures |
| Purification Techniques | Recrystallization, chromatography |
| Yields | Moderate to good (40–70%) |
| Challenges | Regioselectivity in substitution, side reactions during thiolation and alkylation |
| Optimization Strategies | Use of protecting groups, catalytic methods, solvent and temperature control |
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Group
The sulfanyl (–S–) group serves as a nucleophilic site, enabling reactions with electrophiles. In structurally related quinoxaline derivatives, this group participates in Michael addition reactions with α,β-unsaturated carbonyl compounds (e.g., methyl acrylate) to form S-alkylated derivatives . For example:
Reaction Pathway :
Key Observations :
-
Reactions proceed with high chemoselectivity at sulfur due to conjugation effects from the quinazoline ring .
-
Products retain the quinazoline scaffold, critical for maintaining biological activity .
Carboxylic Acid Functionalization
The terminal carboxylic acid group undergoes derivatization to form esters, hydrazides, or amides.
Esterification
Reaction with methanol under acidic conditions yields the methyl ester:
Conditions :
Hydrazide Formation
Hydrazine hydrate converts the ester to a hydrazide, a precursor for further functionalization:
Example :
-
Hydrazide derivatives serve as intermediates for synthesizing azides, which couple with amino acids or alkyl amines via the azide method .
Chloro Group Reactivity
The 6-chloro substituent on the quinazoline ring undergoes nucleophilic aromatic substitution (NAS) with amines or alkoxides.
Reaction Example :
Key Factors :
-
Electron-withdrawing groups (e.g., sulfanyl) activate the chloro group for NAS.
-
Steric hindrance from the isopropyl group at position 2 may influence reaction rates.
Biological Implications of Derivatives
-
Anticancer Activity : S-alkylated derivatives exhibit cytotoxicity against specific cancer cell lines, likely through enzyme inhibition .
-
Anti-inflammatory Potential : Amide derivatives modulate inflammatory pathways by targeting cyclooxygenase (COX) enzymes.
Computational Insights
Quantum chemical calculations on analogous quinoxaline systems suggest that the sulfanyl group’s nucleophilicity is enhanced by conjugation with the heteroaromatic ring, favoring S-substitution over N-substitution in Michael reactions .
Scientific Research Applications
3-{[6-Chloro-2-(propan-2-yl)quinazolin-4-yl]sulfanyl}propanoic acid is a quinazoline derivative with a chloro group, an isopropyl substituent, and a sulfanyl functional group. It has a molecular weight of 310.8 g/mol and the chemical formula C₁₃H₁₄ClN₃O₂S. This compound is investigated for potential applications in medicinal chemistry and agricultural science because of its structural properties and biological activity.
Scientific Research Applications
3-{[6-Chloro-2-(propan-2-yl)quinazolin-4-yl]sulfanyl}propanoic acid is currently being explored in scientific research for the following applications:
- Building Block It serves as a building block in synthesizing more complex quinazoline derivatives.
- Potential Biological Activities Research is being conducted to determine its potential antimicrobial and anticancer properties.
- Therapeutic Agent It's explored as a potential therapeutic agent because of its interactions with biological targets.
- Material Development It is utilized in developing new materials and chemical processes within the industry.
Its chemical reactivity is due to the sulfanyl group's capacity to engage in nucleophilic substitution reactions. The carboxylic acid functional group can participate in amidation or esterification reactions, which allows for creating derivatives with different biological properties. The chloro group may also undergo nucleophilic attack, making the molecule reactive toward nucleophiles.
Mechanism of Action
The mechanism of action of 3-((6-Chloro-2-isopropylquinazolin-4-yl)thio)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Agrochemical Research
The quinazoline scaffold is widely employed in agrochemicals. For example:
- 3-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-4(3H)-quinazolinone (Quinconazole): A triazole-containing fungicide targeting sterol biosynthesis in fungi. Its dichlorophenyl and triazole groups enhance lipophilicity and binding to cytochrome P450 enzymes .
- 3-(2,4-Dichlorophenyl)-6-fluoro-2-(1H-1,2,4-triazol-1-yl)-4(3H)-quinazolinone (Fluquinconazole): A fluorinated analogue of quinconazole with improved systemic activity and resistance profiles due to the electron-withdrawing fluorine atom .
Key Structural and Functional Differences
| Feature | Target Compound | Quinconazole | Fluquinconazole |
|---|---|---|---|
| Core Substituents | 6-Chloro, 2-isopropyl, 4-sulfanylpropanoic acid | 2,4-Dichlorophenyl, 4-triazole | 2,4-Dichlorophenyl, 6-fluoro, 4-triazole |
| Functional Group | Sulfanylpropanoic acid (thioether-carboxylic acid) | Triazole | Triazole |
| Molecular Weight (est.) | ~340–350 g/mol | ~376 g/mol | ~394 g/mol |
| Reported Use | Not specified (research compound) | Fungicide | Fungicide |
Key Observations :
This may shift its mode of action from sterol biosynthesis inhibition (common in triazoles) to alternative targets, such as sulfhydryl-dependent enzymes .
Chlorine vs. Fluorine : The 6-chloro substituent in the target compound may confer different electronic and steric effects compared to the 6-fluoro group in fluquinconazole. Fluorine’s electronegativity enhances metabolic stability, whereas chlorine may increase lipophilicity and membrane permeability .
Research Findings and Limitations
Pharmacokinetic and Pharmacodynamic Data
No peer-reviewed studies directly investigating the target compound’s bioactivity or pharmacokinetics were identified. However, extrapolations from structural analogues suggest:
- Solubility: The sulfanylpropanoic acid group may improve aqueous solubility compared to triazole-containing analogues, which are often lipophilic .
Gaps in Literature
- The compound’s synthetic route, toxicity profile, and target specificity remain undocumented in publicly accessible databases.
- Comparative studies with non-quinazoline sulfanylpropanoic acid derivatives (e.g., cysteine protease inhibitors) are needed to contextualize its uniqueness.
Biological Activity
3-{[6-Chloro-2-(propan-2-yl)quinazolin-4-yl]sulfanyl}propanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound features a quinazoline core, which is known for its diverse biological activities. The presence of a chloro group and a sulfanyl substituent enhances its reactivity and potential interactions with biological targets.
Research indicates that quinazoline derivatives, including 3-{[6-Chloro-2-(propan-2-yl)quinazolin-4-yl]sulfanyl}propanoic acid, may exert their effects through various mechanisms:
- Inhibition of Kinases : Quinazoline derivatives have been shown to inhibit kinases involved in cancer cell proliferation and survival. This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells.
- Antioxidant Activity : Some studies suggest that these compounds may possess antioxidant properties, which can mitigate oxidative stress in cells, further contributing to their anticancer effects.
Biological Activity Data
A summary of the biological activity data for 3-{[6-Chloro-2-(propan-2-yl)quinazolin-4-yl]sulfanyl}propanoic acid is presented below:
Case Studies
- In Vitro Studies : A study evaluated the cytotoxic effects of various quinazoline derivatives on multiple cancer cell lines. The results indicated that 3-{[6-Chloro-2-(propan-2-yl)quinazolin-4-yl]sulfanyl}propanoic acid exhibited significant cytotoxicity comparable to established chemotherapeutics .
- Mechanistic Insights : Further investigations revealed that the compound induces apoptosis through the activation of caspase pathways, suggesting its potential as an antitumor agent .
- Comparative Analysis : When compared to other quinazoline derivatives, this compound showed superior activity against specific cancer types, indicating its unique structural advantages in targeting cancer cells .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-{[6-Chloro-2-(propan-2-yl)quinazolin-4-yl]sulfanyl}propanoic acid, and what analytical techniques confirm its structural integrity?
- Methodological Answer :
- Synthesis :
- Quinazoline Core Formation : Start with 6-chloro-2-isopropylquinazolin-4(3H)-one. Introduce the sulfanyl group via nucleophilic substitution using a thiol-containing propanoic acid derivative under reflux conditions (e.g., acetone or DMF as solvents) .
- Catalytic Coupling : Palladium or copper catalysts (e.g., Pd/C or CuI) can enhance cross-coupling efficiency for introducing the propanoic acid moiety, as seen in analogous quinazoline derivatives .
- Characterization :
- NMR Spectroscopy : Use ¹H and ¹³C NMR in DMSO-d₆ to confirm quinazoline ring protons (δ 7.5–8.5 ppm) and sulfanyl linkage (δ 3.0–3.5 ppm for SCH₂) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- Elemental Analysis : Confirm purity (>95%) by matching calculated and experimental C, H, N, S values .
Q. What are the primary biological targets or mechanisms of action studied for this compound?
- Methodological Answer :
- Enzyme Inhibition : Structural analogs (e.g., quinazolinones with triazole groups) exhibit activity against fungal cytochrome P450 enzymes or proteases .
- Receptor Binding : The propanoic acid group may mimic endogenous substrates (e.g., fatty acids), enabling interactions with G-protein-coupled receptors (GPCRs) or peroxisome proliferator-activated receptors (PPARs) .
- Preliminary Assays : Use in vitro antimicrobial (MIC assays) or enzyme inhibition (IC₅₀ via fluorogenic substrates) screens to identify initial activity .
Advanced Research Questions
Q. How can researchers address low yield in the sulfanyl linkage formation during synthesis?
- Methodological Answer :
- Optimized Conditions : Increase reaction temperature (80–100°C) and use polar aprotic solvents (DMF or DMSO) to improve nucleophilicity of the thiol group .
- Microwave-Assisted Synthesis : Reduce reaction time (30–60 minutes vs. 12–24 hours) and enhance regioselectivity via microwave irradiation, as demonstrated in pyridazine derivatives .
- Protection/Deprotection Strategies : Protect the propanoic acid carboxyl group with tert-butyl esters during sulfanyl coupling to prevent side reactions .
Q. How can contradictory biological activity data across studies be resolved?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., chloro vs. fluoro at position 6, isopropyl vs. cyclopropyl at position 2) and compare activity trends using standardized assays .
- Purity Validation : Confirm compound purity (>98%) via HPLC (C18 column, acetonitrile/water gradient) to rule out impurities as confounding factors .
- Target-Specific Assays : Use CRISPR-engineered cell lines or isogenic models to isolate target-specific effects (e.g., kinase inhibition vs. off-target cytotoxicity) .
Q. What computational methods predict the compound’s interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Employ AutoDock Vina or Schrödinger Suite to model binding poses in enzyme active sites (e.g., fungal CYP51 or human PPARγ) .
- Quantum Mechanical Calculations : Density Functional Theory (DFT) at the B3LYP/6-31G* level predicts electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes under physiological conditions .
Q. What strategies mitigate solubility challenges in in vivo studies?
- Methodological Answer :
- Prodrug Design : Convert the propanoic acid group to a methyl ester or amide to enhance lipid solubility, then hydrolyze in vivo via esterases .
- Formulation Optimization : Use co-solvents (e.g., PEG-400) or nanocarriers (liposomes, cyclodextrins) to improve aqueous solubility .
- pH Adjustment : Prepare sodium or potassium salts of the carboxylic acid for intravenous administration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
